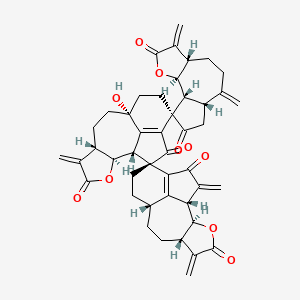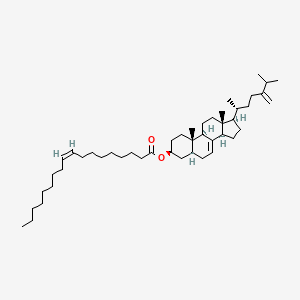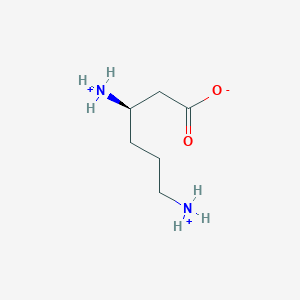
D-beta-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3,6-diammoniohexanoate(1+) is an amino-acid cation that is the conjugate acid of 3,6-diaminohexanoic acid resulting from protonation of both amino groups and deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate acid of a (3R)-3,6-diaminohexanoic acid.
Scientific Research Applications
Enzyme Mechanisms and Binding Sites : A study by (Tang, Harms, & Frey, 2002) identified a novel pyridoxal 5'-phosphate binding site in adenosylcobalamin-dependent lysine 5,6-aminomutase, which catalyzes the interconversion of D-lysine and L-beta-lysine. This finding contributes to our understanding of enzyme mechanisms involving D-beta-lysine.
Gene Delivery and Polymer Research : The gene delivery properties of lysine-derived cationic polymers have been investigated. A study by (Eldred et al., 2005) examined the effects of side chain configuration and backbone spacing on these properties, revealing insights into how D-beta-lysine structures influence gene delivery efficiency.
Biocatalysis : In biocatalysis, D-beta-lysine plays a crucial role. For instance, (Anusree, Wendisch, & Nampoothiri, 2016) explored the co-expression of endoglucanase and β-glucosidase in Corynebacterium glutamicum for direct lysine fermentation from cellulose.
Medicinal and Nutritional Aspects : Research by (Friedman & Levin, 2012) delved into the nutritional and medicinal aspects of D-amino acids, including D-beta-lysine, demonstrating their potential in various health-related applications.
Neurobiology and Cell Culture : The role of D-beta-lysine in neurobiology and cell culture was studied by (Hatten, 1981), who investigated the assembly patterns of embryonic mouse cerebellar cells on carbohydrate-derivatized polylysine culture substrata.
Agricultural and Animal Feed Applications : The impact of D-beta-lysine on growth performance and carcass characteristics in broiler chickens was examined in a study by (Ghoreyshi et al., 2019), highlighting its potential use in animal nutrition.
Amino Acid Metabolism in Plants : The catabolism of lysine in plants, a process important for agricultural productivity, was researched by (Arruda, Kemper, Papes, & Leite, 2000), providing insights into plant biochemistry involving lysine derivatives.
properties
Product Name |
D-beta-lysine |
|---|---|
Molecular Formula |
C6H15N2O2+ |
Molecular Weight |
147.2 g/mol |
IUPAC Name |
(3R)-3,6-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/p+1/t5-/m1/s1 |
InChI Key |
QKEWQOJCHPFEAF-RXMQYKEDSA-O |
Isomeric SMILES |
C(C[C@H](CC(=O)[O-])[NH3+])C[NH3+] |
Canonical SMILES |
C(CC(CC(=O)[O-])[NH3+])C[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)
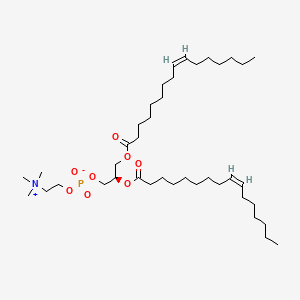

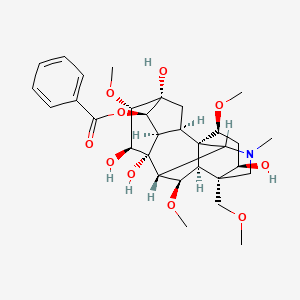

![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
